7-Cyclohexyl-7-oxoheptanoic acid
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Overview
Description
7-Cyclohexyl-7-oxoheptanoic acid is a synthetic organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . It is characterized by a cyclohexyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and heptanoic acid as the primary starting materials.
Condensation: Cyclohexyl hydroperoxide is condensed with heptanoic acid under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation and condensation reactions, often utilizing catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Cyclohexyl-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, nucleophile-substituted derivatives.
Scientific Research Applications
7-Cyclohexyl-7-oxoheptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 7-Cyclohexyl-7-oxoheptanoic acid.
Heptanoic Acid: Another precursor used in the synthesis.
Cyclohexyl Hydroperoxide: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexyl group with a heptanoic acid chain and a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
7-cyclohexyl-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h11H,1-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQMVVPZHXIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645354 |
Source
|
Record name | 7-Cyclohexyl-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-74-0 |
Source
|
Record name | ζ-Oxocyclohexaneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Cyclohexyl-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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